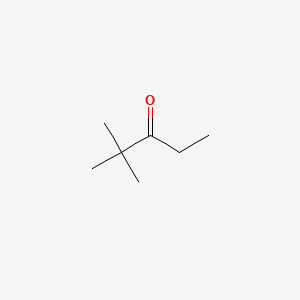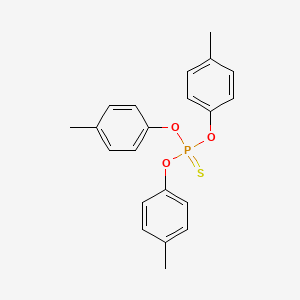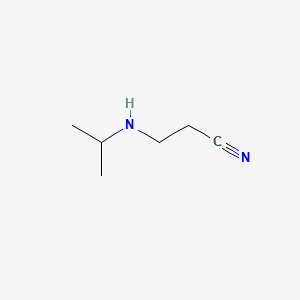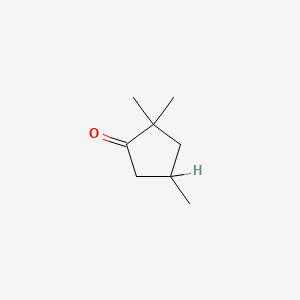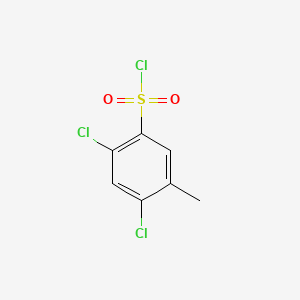
2,5-ジメチルフラン-3-カルボン酸エチル
概要
説明
Ethyl 2,5-dimethylfuran-3-carboxylate is a bio-based compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol.
科学的研究の応用
Ethyl 2,5-dimethylfuran-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential anticancer properties . In medicine, it is being explored for its potential use in drug development . In industry, it is used as a precursor for the production of bio-based polymers and other materials.
作用機序
Target of Action
Ethyl 2,5-dimethylfuran-3-carboxylate is a furan platform chemical . Furan platform chemicals (FPCs) are derived from biomass and are used in the chemical industry as alternatives to traditional resources such as crude oil . .
Mode of Action
Furan derivatives are known for their reactivity, which makes them useful in the synthesis of new fuels and polymer precursors .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions, leading to the synthesis of a wide range of compounds .
Pharmacokinetics
It’s worth noting that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
As a furan derivative, it is likely involved in various chemical reactions, contributing to the synthesis of a wide range of compounds .
Action Environment
It’s worth noting that furan derivatives are part of a broader shift in the chemical industry towards the use of biomass as an alternative to traditional resources such as crude oil .
生化学分析
Biochemical Properties
Ethyl 2,5-dimethylfuran-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of Ethyl 2,5-dimethylfuran-3-carboxylate, leading to the formation of more reactive intermediates .
Cellular Effects
Ethyl 2,5-dimethylfuran-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Ethyl 2,5-dimethylfuran-3-carboxylate can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Ethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, Ethyl 2,5-dimethylfuran-3-carboxylate has been shown to inhibit certain enzymes involved in the biosynthesis of fatty acids. This inhibition occurs through the binding of Ethyl 2,5-dimethylfuran-3-carboxylate to the active site of the enzyme, preventing the substrate from binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,5-dimethylfuran-3-carboxylate have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Over extended periods, Ethyl 2,5-dimethylfuran-3-carboxylate can undergo degradation, leading to the formation of various by-products. Long-term studies have shown that Ethyl 2,5-dimethylfuran-3-carboxylate can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ethyl 2,5-dimethylfuran-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, Ethyl 2,5-dimethylfuran-3-carboxylate can exhibit toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to a significant increase in adverse effects.
Metabolic Pathways
Ethyl 2,5-dimethylfuran-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of Ethyl 2,5-dimethylfuran-3-carboxylate with cofactors such as NADPH is crucial for its metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2,5-dimethylfuran-3-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Ethyl 2,5-dimethylfuran-3-carboxylate across cellular membranes, ensuring its proper localization and accumulation. The distribution of Ethyl 2,5-dimethylfuran-3-carboxylate can influence its activity and function within different cellular compartments .
Subcellular Localization
Ethyl 2,5-dimethylfuran-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as certain enzymes and biomolecules are compartment-specific. Post-translational modifications and targeting signals play a role in directing Ethyl 2,5-dimethylfuran-3-carboxylate to specific organelles, where it can exert its biochemical effects .
準備方法
Ethyl 2,5-dimethylfuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol . Another method includes the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Industrial production methods often involve the use of biomass-derived furfural and 5-hydroxy-methylfurfural as starting materials .
化学反応の分析
Ethyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with triphenyltin chloride or diphenyltin dichloride in the presence of triethylamine to form organotin complexes . Another reaction involves the conversion of fructose into 2,5-dimethylfuran and ethyl levulinate in a cascade flow reactor . Common reagents used in these reactions include sodium hydroxide, ethanol, and sulfuric acid . Major products formed from these reactions include 2,5-dimethylfuran-3-carboxylic acid and its derivatives .
類似化合物との比較
Ethyl 2,5-dimethylfuran-3-carboxylate can be compared with other similar compounds, such as methyl 2,5-dimethylfuran-3-carboxylate and dimethyl 3,4-furandicarboxylate . Other similar compounds include ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate and ethyl 4-acetyl-5-methylfuran-3-carboxylate, which have been studied for their biological activities and synthetic applications .
特性
IUPAC Name |
ethyl 2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYLSCDHFCSDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183367 | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29113-63-1 | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
